molecular formula C15H18F3N5 B10936444 4-(1-ethyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(1-ethyl-1H-pyrazol-4-yl)-2-(piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B10936444
M. Wt: 325.33 g/mol
InChI Key: RMVXUVKJXCFXTD-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidino-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrazole ring, a piperidine ring, and a trifluoromethyl group attached to a pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-1H-pyrazol-4-yl)-2-piperidino-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. The goal is to achieve high purity and consistency in the final product while minimizing waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidino-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups .

Scientific Research Applications

4-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidino-6-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-ethyl-1H-pyrazol-4-yl)-2-piperidino-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Ethyl-1H-pyrazol-4-yl)-2-piperidino-6-(trifluoromethyl)pyrimidine is unique due to the presence of the piperidine ring, which can influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts specific properties such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H18F3N5

Molecular Weight

325.33 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)-2-piperidin-1-yl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C15H18F3N5/c1-2-23-10-11(9-19-23)12-8-13(15(16,17)18)21-14(20-12)22-6-4-3-5-7-22/h8-10H,2-7H2,1H3

InChI Key

RMVXUVKJXCFXTD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NC(=N2)N3CCCCC3)C(F)(F)F

Origin of Product

United States

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